molecular formula C9H5BrClN B148882 4-Bromo-7-chloroquinoline CAS No. 98519-65-4

4-Bromo-7-chloroquinoline

Cat. No.: B148882
CAS No.: 98519-65-4
M. Wt: 242.5 g/mol
InChI Key: IVPHNMMNLBTDRQ-UHFFFAOYSA-N
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Description

4-Bromo-7-chloroquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅BrClN. It is a derivative of quinoline, which is a nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-chloroquinoline can be achieved through various methods. One common method involves the bromination and chlorination of quinoline derivatives. For instance, starting with 4-chloroquinoline, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions .

Another method involves the use of 4-bromoaniline and 2-chlorobenzaldehyde as starting materials. These react in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, followed by cyclization to form the desired quinoline derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-chloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

Antimalarial Applications

4-Bromo-7-chloroquinoline has been extensively studied for its potential as an antimalarial agent , particularly against Plasmodium falciparum, the parasite responsible for malaria. The compound exhibits activity by inhibiting hemozoin formation, which is crucial for the survival of the parasite. Research indicates that derivatives of this compound are being developed to combat drug-resistant strains of malaria.

Case Study: Antimalarial Activity Evaluation

In a study evaluating several 7-chloroquinoline derivatives, compounds were tested for their in vitro antimalarial activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The results are summarized in Table 1:

CompoundIC50 (μM)Activity Level
235.29High
325.37High
442.61High
911.92Very High

These findings demonstrate that certain derivatives of this compound possess significant antimalarial activity, with compound 9 showing the highest potency (IC50 = 11.92 μM) against resistant strains .

Anticancer Applications

The potential of this compound extends to anticancer research . Studies have shown that derivatives can selectively inhibit cancer cell proliferation, particularly in breast and colon cancer cell lines.

Case Study: Antitumor Activity

Research involving various synthetic derivatives assessed their cytotoxic effects on multiple cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). The results are presented in Table 2:

CompoundMCF-7 IC50 (μM)HCT-116 IC50 (μM)HeLa IC50 (μM)
314.6823.4950.03
921.4127.2651.67

The data indicate that compounds derived from this compound exhibit selective cytotoxicity against cancer cells, with compound 3 demonstrating notable effectiveness across all tested cell lines .

Antimicrobial Applications

Beyond its antimalarial and anticancer properties, this compound also shows promise as an antimicrobial agent . Its ability to interact with various biological targets makes it a candidate for developing new antimicrobial therapies.

Synthesis and Evaluation

Several studies have focused on synthesizing new derivatives of quinoline compounds to enhance their antimicrobial activity. For instance, modifications at specific positions on the quinoline ring have been shown to significantly affect their efficacy against bacterial strains .

Mechanism of Action

The mechanism of action of 4-Bromo-7-chloroquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, quinoline derivatives are known to inhibit the heme detoxification pathway in malaria parasites, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-7-chloroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic and medicinal applications .

Biological Activity

4-Bromo-7-chloroquinoline is a compound of significant interest due to its biological activities, particularly in the realms of antimalarial and anticancer properties. This article provides a detailed overview of its biological activity, supported by recent research findings and data tables.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by the presence of bromine and chlorine substituents. Its chemical formula is C9H5BrClN\text{C}_9\text{H}_5\text{BrClN} . The structural modifications in the quinoline ring are crucial for its biological activity, influencing interactions with biological targets.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of this compound and its derivatives. The compound has been evaluated against Plasmodium falciparum, the causative agent of malaria.

In Vitro Antimalarial Assays

The antimalarial activity is often quantified using the half-maximal inhibitory concentration (IC50). A study reported that various 7-chloroquinoline derivatives, including those with bromine substitutions, exhibited moderate to high antimalarial activity, with IC50 values ranging from 11.92 μM to 79.71 μM .

Table 1: Antimalarial Activity of 7-Chloroquinoline Derivatives

CompoundIC50 (μM)Activity Level
235.29Moderate
325.37High
442.61Moderate
649.68Moderate
838.71High
911.92 Very High

The most active derivative was identified as compound (9), which demonstrated an IC50 value of 11.92 μM , indicating potent antimalarial properties .

Anticancer Activity

In addition to its antimalarial effects, this compound has shown promising anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma).

In Vitro Antitumor Assays

The anticancer efficacy is also measured using IC50 values in different cancer cell lines. The following table summarizes the findings:

Table 2: Antitumor Activity of Selected Compounds

CompoundMCF-7 IC50 (μM)HCT-116 IC50 (μM)HeLa IC50 (μM)
314.68 23.39 50.03
614.53 27.26 51.67
97.54 21.41 21.41

Compound (9) exhibited the highest selectivity towards MCF-7 cells with an IC50 value of 7.54 μM , indicating strong anticancer properties . The presence of specific moieties such as thiosemicarbazide in these compounds enhances their interaction with cellular macromolecules, leading to increased cytotoxicity against cancer cells.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Hematin Crystallization: Similar to chloroquine, it may interfere with hematin crystallization, a critical process for malaria parasite survival .
  • DNA Interaction: Compounds in this class can interact with DNA, disrupting replication and transcription processes in cancer cells .

Case Studies

  • Anticancer Efficacy Study: A study evaluating the effects of various derivatives on MCF-7 breast cancer cells revealed an IC50 value as low as 1.4 μM , indicating potent anticancer activity .
  • Comparative Analysis: Research comparing several chloroquine analogs demonstrated that modifications to the quinoline structure significantly affect their potency against drug-resistant strains of P. falciparum, suggesting that further structural optimization could yield even more effective compounds .

Properties

IUPAC Name

4-bromo-7-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPHNMMNLBTDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450541
Record name 4-Bromo-7-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98519-65-4
Record name 4-Bromo-7-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 98519-65-4
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Synthesis routes and methods I

Procedure details

83.9 g of 7-chloro-4-hydroxyquinoline were added portionwise at 60° to 150 g of phosphorus oxybromide and the mixture was thereafter heated to 140° C. for 6 hours. After cooling, the mixture was treated with 3 l of ice-water and extracted with 2×1.5 l of dichloromethane. After evaporation of the solvent and crystallization from 1.3 l of hexane, 34 g of product were obtained as colourless crystals, m.p.: 102°-103° C.
Quantity
83.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 7-chloroquinolin-4-ol (10.0 g, 55.7 mmol) and triphenylphosphine dibromide (35.3 g, 83.6 mmol) in CH3CN (370 mL) was refluxed for 16 hours then cooled to room temperature. The resulting precipitate was collected by vacuum filtration and washed with CH3CN (2×70 mL). The precipitate was then partitioned between CH2Cl2 (300 mL) and 1 M NaOH (aq) (300 mL). The aqueous phase was extracted with CH2Cl2 (100 mL). The combined organics were dried over Na2SO4, filtered, and concentrated to afford the title compound as a white solid: 1H NMR (500 MHz, CDCl3): δ 8.67 (d, J=4.7 Hz, 1H); 8.14 (d, J=9.0 Hz, 1H); 8.11 (d, J=2.1 Hz, 1H); 7.70 (d, J=4.7 Hz, 1H); 7.60 (dd, J=9.0, 2.1 Hz, 1H); LC4 1.86 min. (M+H)=244.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
35.3 g
Type
reactant
Reaction Step One
Name
Quantity
370 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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